molecular formula C6H8N2 B14216569 2-Methylpyridin-4(3H)-imine CAS No. 832129-86-9

2-Methylpyridin-4(3H)-imine

Cat. No.: B14216569
CAS No.: 832129-86-9
M. Wt: 108.14 g/mol
InChI Key: SHEMIHRPOVDVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyridin-4(3H)-imine is a heterocyclic organic compound with the molecular formula C6H8N2 It is a derivative of pyridine, where the nitrogen atom is part of an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyridin-4(3H)-imine typically involves the reaction of 2-methylpyridine with an appropriate amine under controlled conditions. One common method is the condensation reaction between 2-methylpyridine and ammonia or a primary amine in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyridin-4(3H)-imine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Methylpyridin-4(3H)-imine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Methylpyridin-4(3H)-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects. For example, its potential antimicrobial activity may be due to its ability to inhibit key enzymes in bacterial metabolism.

Comparison with Similar Compounds

    2-Methylpyridine: Lacks the imine group, making it less reactive in certain chemical reactions.

    4-Aminopyridine: Contains an amino group instead of an imine, leading to different reactivity and biological activity.

    2-Methylpyridin-3-amine: Similar structure but with the amine group at a different position, affecting its chemical properties and applications.

Uniqueness: 2-Methylpyridin-4(3H)-imine is unique due to the presence of both a methyl group and an imine group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for forming diverse derivatives with various applications in research and industry.

Properties

CAS No.

832129-86-9

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

2-methyl-3H-pyridin-4-imine

InChI

InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-3,7H,4H2,1H3

InChI Key

SHEMIHRPOVDVHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.